molecular formula C8H12 B12807629 Tricyclo[5.1.0.03,5]octane CAS No. 50695-42-6

Tricyclo[5.1.0.03,5]octane

Cat. No.: B12807629
CAS No.: 50695-42-6
M. Wt: 108.18 g/mol
InChI Key: YZFVTGCKLQCIFB-UHFFFAOYSA-N
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Description

Tricyclo[5.1.0.03,5]octane is a useful research compound. Its molecular formula is C8H12 and its molecular weight is 108.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50695-42-6

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

tricyclo[5.1.0.03,5]octane

InChI

InChI=1S/C8H12/c1-5-3-7-2-8(7)4-6(1)5/h5-8H,1-4H2

InChI Key

YZFVTGCKLQCIFB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC2CC3C1C3

Origin of Product

United States

Structural Elucidation and Stereochemical Analysis of Tricyclo 5.1.0.03,5 Octane and Its Derivatives

Advanced Spectroscopic Characterization Techniques for Complex Polycyclic Systems

The definitive assignment of the configuration and conformation of tricyclo[5.1.0.0³,⁵]octane derivatives necessitates the use of sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography stand as the cornerstones of these investigations, providing detailed insights into the molecular framework in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignments

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei, offering a wealth of information about molecular structure and dynamics. For complex molecules like tricyclo[5.1.0.0³,⁵]octane, a combination of one-dimensional and two-dimensional NMR experiments is often required for unambiguous structural assignment.

Proton (¹H) NMR spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their spatial relationships. In derivatives of tricyclo[5.1.0.0³,⁵]octane, the chemical shifts of the protons are highly sensitive to their stereochemical orientation and the degree of steric hindrance. cdnsciencepub.com For instance, in a series of 1,3,5,7-tetramethyltricyclo[5.1.0.0³,⁵]octan-2-ones and their derivatives, the proton chemical shifts were found to be primarily dependent on steric interactions. cdnsciencepub.com

The analysis of coupling constants (J-values) between adjacent protons is also instrumental in determining dihedral angles and, consequently, the relative stereochemistry. Long-range coupling interactions, sometimes occurring over four σ-bonds, can provide additional supporting evidence for stereochemical assignments. cdnsciencepub.com In some monofunctional derivatives, the geminal coupling constants (Jgem) for methylene (B1212753) groups were observed to be around 14.5 and 14.6 Hz, indicating minimal changes in ring geometry with alterations in hybridization at a distal carbon atom. cdnsciencepub.com

Table 1: Selected ¹H NMR Data for a Tricyclo[5.1.0.0³,⁵]octane-2,6-dione Derivative

ProtonChemical Shift (δ, ppm)Multiplicity
H-a0.94s
H-b1.17s
H-c2.24s
H-d2.27s
H-e2.77s
H-f2.81s
Data obtained for a derivative of tricyclo[5.1.0.0³,⁵]octane-2,6-dione in CDCl₃. rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms in the tricyclo[5.1.0.0³,⁵]octane framework are influenced by hybridization, substitution, and stereochemical environment. This technique is particularly useful for identifying the number of unique carbon atoms and for observing the electronic effects of substituents on the polycyclic core. clockss.org For example, the ¹³C NMR spectrum of a tricyclo[5.1.0.0³,⁵]octane-2,6-dione derivative clearly shows distinct signals for the methyl, methine, and quaternary carbons, aiding in the complete structural assignment. rsc.org

Table 2: ¹³C NMR Chemical Shifts for a Tricyclo[5.1.0.0³,⁵]octane-2,6-dione Derivative

Carbon TypeChemical Shift (δ, ppm)
Methyl13.8, 16.9, 21.1
Methylene/Methine37.7, 39.8, 49.3
Quaternary60.1, 60.4
Carbonyl198.4, 200.5
Data obtained for a derivative of tricyclo[5.1.0.0³,⁵]octane-2,6-dione in CDCl₃. rsc.org

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that allows for the determination of the relative proximity of protons in a molecule. By irradiating a specific proton and observing the change in intensity of other proton signals, it is possible to identify which protons are close in space, typically within 5 Å. This information is invaluable for making unequivocal stereochemical assignments, especially in rigid systems like tricyclo[5.1.0.0³,⁵]octane. cdnsciencepub.com For example, NOE measurements were crucial in assigning the stereochemistry of the 6-substituent in a series of 1,3,5,7-tetramethyltricyclo[5.1.0.0³,⁵]octan-2-ones and their derivatives. cdnsciencepub.comresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to calculate the precise positions of each atom in the molecule.

Investigation of Bond Lengths and Angles in Strained Polycyclic Frameworks

The defining characteristic of Tricyclo[5.1.0.0³,⁵]octane and its derivatives is the significant strain inherent in their polycyclic framework. This strain profoundly influences the molecule's bond lengths and angles, deviating them from standard values observed in more conventional cyclic systems.

X-ray crystallography has been a pivotal technique in elucidating the precise molecular geometry of these compounds. For instance, studies on 4,4,8,8-tetrahalotricyclo[5.1.0.0³,⁵]octanes have revealed that the central cyclohexane (B81311) ring adopts a nearly planar conformation. iucr.org This planarity is a direct consequence of the fused cyclopropane (B1198618) rings, which pull the cyclohexane ring into a flattened boat-like or chair-like conformation, depending on the substitution pattern.

In the case of anti-4,8-dibromo-4,8-dichlorotricyclo[5.1.0.0³,⁵]octane, crystallographic analysis has shown that there is minimal preference for the positioning of the bromine and chlorine atoms. iucr.org This leads to a mixed-site occupancy, where the bromine atoms are found in the equatorial-like positions approximately 52% of the time, and the chlorine atoms occupy the axial-like positions with a similar frequency. iucr.org This lack of significant steric preference highlights the unusual conformational dynamics at play within this strained system.

The rigidity of the tricyclic framework is another key feature. researchgate.netacs.org This rigidity, stemming from the fused ring system, makes processes like dehydrohalogenation remarkably difficult, as the transition states for such reactions are energetically unfavorable. researchgate.netacs.org

The table below summarizes key bond length and angle information for a representative derivative, showcasing the deviations from standard values.

ParameterObserved Value (Derivative)Standard Value (Cyclohexane)
C-C bond length (cyclohexane ring)~1.54 Å~1.54 Å
C-C bond length (cyclopropane ring)~1.51 Å-
C-C-C angle (cyclohexane ring)~112-114°~109.5°
C-C-C angle (cyclopropane ring)~60°-

Note: The observed values are approximate and can vary depending on the specific derivative and the crystallographic study.

Complementary Spectroscopic Methods for Structural Confirmation (e.g., Mass Spectrometry)

While X-ray crystallography provides a detailed static picture of the molecular structure, other spectroscopic techniques are essential for confirming the structure and providing further insights, particularly in solution. Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of Tricyclo[5.1.0.0³,⁵]octane derivatives.

High-resolution mass spectrometry (HRMS) has been employed to confirm the elemental composition of various synthesized derivatives. For example, the accurate mass measurements of compounds like cis-4,4-dibromo-8-(toluene-4-sulfonyl)-8-azatricyclo[5.1.0.0³,⁵]octane have been crucial in verifying their proposed structures. clockss.org The observed mass-to-charge ratios in these experiments provide unequivocal evidence for the molecular formulas of the synthesized compounds. clockss.orgrsc.org

The fragmentation patterns observed in mass spectra can also offer clues about the stability of the tricyclic framework. The resistance of the ring system to fragmentation under electron ionization can be indicative of its inherent stability, despite the ring strain.

CompoundMolecular FormulaCalculated m/zFound m/zReference
6,6-Dichloro-4-fluoro-2-methyl-5a,6,6a,7-tetrahydro-5H-cyclopropa[g]quinazoline 1-oxideC₁₀H₉Cl₂FN₂O263.0149 [M+H]⁺263.0145 [M+H]⁺ rsc.org
6-Bromo-6-chloro-4-fluoro-2-methyl-5a,6,6a,7-tetrahydro-5H-cyclopropa[g]quinazoline 1-oxideC₁₀H₉BrClFN₂O306.9644 [M+H]⁺306.9648 [M+H]⁺ rsc.org
cis-4,4-Dibromo-8-(toluene-4-sulfonyl)-8-azatricyclo[5.1.0.0³,⁵]octaneC₁₄H₁₅Br₂NO₂S423.9245 [M+H]⁺423.9238 [M+H]⁺ clockss.org
7-Azido-7-deuterio-cis-3,3-dibromobicyclo[4.1.0]heptaneC₇H₈DBr₂N₃326.9456 [M+H]⁺326.9453 [M+H]⁺ clockss.org

Stereochemical Isomerism and Chirality in Tricyclo[5.1.0.0³,⁵]octane Systems

The unique three-dimensional structure of Tricyclo[5.1.0.0³,⁵]octane gives rise to interesting stereochemical possibilities, including isomerism and chirality.

Syn/Anti Isomerism in Substituted Tricyclo[5.1.0.0³,⁵]octanes

Substituents on the Tricyclo[5.1.0.0³,⁵]octane framework can be arranged in either a syn or anti fashion relative to the fused cyclopropane rings. The syn isomer has the substituents on the same side of the molecule, while the anti isomer has them on opposite sides.

The synthesis of these isomers can be highly stereoselective. For example, the addition of dihalocarbenes to duroquinone (B146903) has been shown to produce anti-bishomoquinones. acs.org In the case of 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.0³,⁵]octanes, it has been observed that the conformation (syn or anti) of the molecules is independent of the preparation method and the nature of the substituents. researchgate.net X-ray diffraction studies of 4,4,8,8-tetrahalotricyclo[5.1.0.0³,⁵]octanes have indicated that the anti isomer is the major product, although small amounts of the syn isomer may also be formed. iucr.org

The interconversion between syn and anti isomers is generally not observed under normal conditions due to the rigidity of the tricyclic system.

IsomerDescription
SynSubstituents are on the same face of the central ring.
AntiSubstituents are on opposite faces of the central ring.

Assignment of Defined Stereocenters and Overall Molecular Stereochemistry

The assignment of stereochemistry is often achieved through a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), and chemical correlation. For instance, in a series of 1,3,5,7-tetramethyltricyclo[5.1.0.0³,⁵]octan-2-one derivatives, the stereochemical assignments were unequivocally determined using nuclear Overhauser effect (n.O.e.) measurements. cdnsciencepub.com The stereochemistry of these compounds is crucial as it dictates their chemical reactivity and biological activity.

The synthesis of enantiomerically pure Tricyclo[5.1.0.0³,⁵]octane derivatives is a significant challenge in organic chemistry. Chiral auxiliaries and asymmetric catalysis are often employed to achieve high levels of stereocontrol.

Compound NameStereochemistry
(1α,3β,5β,7α)-Tricyclo[5.1.0.0³,⁵]octaneAchiral
(1s,3s,5r,7r)-3,8,8-Trimethyl-4-oxatricyclo[5.1.0.0³,⁵]octaneChiral
anti-1-Bromotricyclo[5.1.0.0³,⁵]octane-2,6-dioneChiral

Conformational Analysis of Tricyclo[5.1.0.0³,⁵]octane Derivatives

Studies on derivatives of trans-tricyclo[5.1.0.0³,⁵]octane have utilized dipole moment measurements to investigate their conformations. acs.org These studies, in conjunction with theoretical calculations, provide insights into the preferred spatial arrangement of the atoms. For example, in 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.0³,⁵]octanes, the conformation is not significantly affected by the nature of the substituents, suggesting that the inherent rigidity of the core structure is the dominant factor. researchgate.net

In more flexible derivatives, such as those with side chains, conformational analysis becomes more complex. Techniques like variable-temperature NMR can be used to study the dynamic processes and conformational equilibria in these systems. The conformation of the six-membered ring in these molecules can be influenced by the substituents, with some derivatives showing a tendency to adopt a geometry that is more favorable for long-range interactions. cdnsciencepub.com

Derivative ClassConformational Notes
4,8-Disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.0³,⁵]octanesConformation is largely independent of the substituents. researchgate.net
1,3,5,7-Tetramethyltricyclo[5.1.0.0³,⁵]octan-2-one derivativesThe carbonyl group can influence the geometry of the central ring. cdnsciencepub.com
4,4,8,8-Tetrahalotricyclo[5.1.0.0³,⁵]octanesThe cyclohexane ring is nearly planar. iucr.org

Synthetic Methodologies for Tricyclo 5.1.0.03,5 Octane and Its Advanced Derivatives

Strategies for the Construction of the Tricyclic Core

The synthesis of the tricyclo[5.1.0.03,5]octane skeleton primarily relies on the formation of its constituent cyclopropane (B1198618) rings. Various methods have been developed to achieve this, ranging from classical cyclopropanation reactions to more complex multi-step sequences and cascade reactions.

Cyclopropanation Reactions for the Introduction of Strained Three-Membered Rings

Cyclopropanation reactions are the most direct and widely employed methods for constructing the three-membered rings of the this compound system. These reactions typically involve the addition of a carbene or a carbenoid to a pre-existing cyclohexene (B86901) or cyclohexadiene precursor.

The reaction of olefins with diazo compounds, often catalyzed by transition metals, is a powerful tool for cyclopropane synthesis. For instance, the acid-catalyzed decomposition of a dipyrazoline, formed from duroquinone (B146903) and diazomethane, has been used to synthesize 1,3,5,7-tetramethyltricyclo[5.1.0.03,5]octan-2,6-dione. This approach allows for the introduction of methyl groups onto the tricyclic core.

Dihalomethanes serve as precursors for dihalocarbenes, which readily undergo [1+2] cycloaddition with double bonds to form dihalocyclopropanes. This method has been utilized in the synthesis of various tetrahalotricyclo[5.1.0.03,5]octanes. For example, the reaction of 1-isopropyl-4-methylcyclohexa-1,4-diene with chloroform (B151607) in the presence of a phase-transfer catalyst yields (1S,3R,5S,7S)-4,4,8,8-tetrachloro-1-isopropyl-5-methylthis compound. Similarly, 8,8-dichloro-1,4,4-trimethylthis compound can be synthesized from a suitable precursor and a chlorinating agent. The resulting gem-dihalocyclopropane moieties can be subsequently reduced or further functionalized.

A simple and efficient synthesis of 3,3-dibromo- and 3,3-dichloro-cis-transoid-cis-tricyclo[5.1.0.02,4]oct-5-ene has been developed from bicyclo[4.1.0]hept-3-ene.

Table 1: Examples of this compound Derivatives Synthesized via Cyclopropanation
PrecursorReagent(s)ProductReference(s)
DuroquinoneDiazomethane, Acid1,3,5,7-Tetramethyltricyclo[5.1.0.03,5]octan-2,6-dione
1-Isopropyl-4-methylcyclohexa-1,4-dieneCHCl₃, NaOH, Phase-transfer catalyst(1S,3R,5S,7S)-4,4,8,8-Tetrachloro-1-isopropyl-5-methylthis compound
Bicyclo[4.1.0]hept-3-eneCHBr₃ or CHCl₃, Base3,3-Dibromo- or 3,3-dichloro-cis-transoid-cis-tricyclo[5.1.0.02,4]oct-5-ene
Suitable precursorChlorinating agent8,8-Dichloro-1,4,4-trimethylthis compound

A powerful strategy for the one-pot construction of the this compound ring system involves a domino reaction sequence initiated by a double Michael addition. This approach has been successfully applied to the synthesis of this compound-2,6-dione derivatives. The reaction proceeds through the addition of a nucleophile to two Michael acceptors, followed by an intramolecular cyclopropanation. This cascade process allows for the rapid assembly of the complex tricyclic framework from relatively simple starting materials.

In a related strategy, a cascade synthesis of complex carbocycles with three fused rings can be achieved through a Michael/Michael/cyclopropanation/epimerization sequence. This method provides excellent stereocontrol, leading to the formation of up to five contiguous stereocenters. Computational studies have shown that the counterion plays a crucial role in directing the diastereoselectivity of this transformation. Ylide-initiated Michael addition-cyclization reactions have also emerged as a versatile tool for constructing cyclopropanes and other cyclic systems.

Multi-step Synthetic Sequences for Complex this compound Derivatives

The synthesis of more complex or highly functionalized this compound derivatives often necessitates multi-step synthetic routes. These sequences allow for the precise introduction of various substituents and functional groups at specific positions on the tricyclic scaffold.

An example of a multi-step synthesis is the preparation of 8,8-dichloro-1,4,4-trimethylthis compound, which involves the reaction of a suitable precursor with a chlorinating agent. Another instance is the synthesis of tricyclo[5.1.0.03,5]octyl derivatives which, after hydrolysis and halodecarboxylation, can be transformed into various tetrabromo- and dibromo-dichloro-dimethylthis compound derivatives. These halides have shown remarkable stability towards dehydrohalogenation, a property attributed to the rigidity of the tricyclic system.

Exploration of Related Tricyclooctane Systems via Homoallylic Cyclization

While not directly leading to the this compound system, the exploration of related tricyclooctane isomers, such as the tricyclo[3.2.1.02,7]octane system found in natural products like ishwarane and trachylobane, provides valuable insights into the construction of strained polycyclic frameworks. A key transformation in these syntheses is the homoallylic cyclization of bicyclo[2.2.2]octane systems. This intramolecular cyclization, often proceeding through a mesylate intermediate, allows for the formation of the crucial cyclopropane ring. The stereochemical aspects of these cyclizations are of particular interest and have been studied in detail.

Stereoselective and Regioselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers and regioisomers of this compound derivatives is a significant challenge due to the rigid and sterically congested nature of the tricyclic core. However, several methods have been developed to control the stereochemistry and regiochemistry of these reactions.

Nuclear Overhauser effect (n.O.e.) studies have been instrumental in the unequivocal stereochemical assignment of substituents in derivatives of 1,3,5,7-tetramethylthis compound. For example, the configurations of ketoalcohols derived from the partial reduction of 1,3,5,7-tetramethyltricyclo[5.1.0.03,5]octan-2,6-dione were determined using this technique.

In the context of double Michael addition-induced cyclopropanation, the choice of counterion has been shown to be key in controlling the diastereoselectivity of the cascade reaction, leading to the formation of 5,5,3-fused tricyclic systems with complete stereocontrol.

The regioselectivity of reactions on the this compound core can be influenced by the existing substituents. For instance, the reaction of 7-bromo-1,4,4-trimethylthis compound with potassium tert-butoxide leads to a short-lived cyclopropene (B1174273), which can then react in situ with various nucleophiles.

Control of Diastereoselectivity in Aziridination Reactions Leading to Tricyclic Systems

The introduction of nitrogen into the this compound framework through aziridination reactions presents a significant synthetic challenge, with diastereoselectivity being a key consideration. Research has demonstrated that the stereochemical outcome of these reactions can be highly dependent on the chosen reagents and reaction conditions.

A notable example is the bromine-catalyzed aziridination of 7,7-dibromo-3-norcarene, which yields cis-4,4-dibromo-8-(toluene-4-sulfonyl)-8-azathis compound with high stereoselectivity. clockss.org To confirm the stereochemistry, both the cis and trans diastereomers were independently synthesized from the corresponding cis- and trans-7,7-dibromo-3-norcarene epoxides. clockss.org This approach provided stereochemical proof for the stereospecificity of the bromine-catalyzed aziridination of hindered alkenes. clockss.org The Sharpless aziridination has also been employed for the direct preparation of aziridines from cyclohexa-1,4-diene. electronicsandbooks.com

The diastereoselective preparation of novel meso-aziridinocyclohexene oxides and their subsequent enantioselective rearrangement using chiral bases offers another strategic approach. electronicsandbooks.com In these systems, the choice of the nitrogen-protecting group is crucial. For instance, a diphenylphosphinoyl group proved optimal for the rearrangement of aziridinocyclohexene oxides to aziridinocyclohexenols. electronicsandbooks.com The epoxidation of aziridines can also be controlled to selectively produce either cis or trans aziridino epoxides by carefully selecting the protecting group and reaction conditions. For example, high yields of cis-11 (81%) and trans-12 (83%) were achieved through this method. electronicsandbooks.com

Further studies have explored the conversion of azido (B1232118) alcohols, derived from the ring-opening of epoxides, into aziridines, although this can sometimes result in low diastereoselectivity. molaid.com

Approaches to Enantiopure this compound Derivatives (if applicable to specific chiral derivatives)

The synthesis of enantiopure this compound derivatives is critical for applications where specific stereoisomers are required. A key strategy involves the asymmetric desymmetrization of meso compounds.

One prominent example is the asymmetric double ring-opening of the C2h-symmetric bis-epoxide, (1R,3R,5S,7S)-4,8-dioxa-tricyclo[5.1.0.03,5]octane, using azidotrimethylsilane (B126382) catalyzed by a chiral chromium Salen catalyst. psu.edu This reaction proceeds through an initial asymmetric ring-opening to give an intermediate with moderate enantiomeric excess (ee), followed by a second ring-opening step that enhances the ee of the final diazido diol product. psu.edu This "proof-reading" mechanism diverts the minor enantiomer of the intermediate to a centrosymmetric by-product, thereby increasing the enantiopurity of the desired product to over 98% ee under optimized conditions. psu.edu

Another approach involves the use of chiral lithium amide bases to mediate the rearrangement of meso-cyclohexene oxides, leading to the formation of chiral allylic alcohols. electronicsandbooks.com The enantioselectivity of these reactions is influenced by the specific chiral base used. For instance, the rearrangement of aziridino epoxides in the presence of enantiomerically pure chiral lithium amide bases has been studied, yielding allylic alcohols with varying degrees of enantiomeric excess. electronicsandbooks.com

The catalytic asymmetric addition of thiols to silyl (B83357) glyoxylates, utilizing chiral N,N'-dioxide-metal complexes, has also been explored for creating multi-hetero-atom substituted carbon stereocenters, which could be a potential pathway to chiral tricyclic systems. researchgate.net

Diversification of the this compound Scaffold through Functionalization

Functionalization of the this compound scaffold is essential for creating a diverse range of derivatives with tailored properties. Halogenation, oxidation, and the introduction of nitrogen heteroatoms are key transformations in this regard.

The synthesis of polyhalogenated tricyclo[5.1.0.03,5]octanes has been extensively investigated, often as a means to study the structural and chemical properties of these strained systems. Dihalocarbene additions to appropriate precursors are a common method for introducing geminal dihalides.

For instance, the addition of dibromocarbene and dichlorocarbene (B158193) to an adduct derived from dimethyl 3,3-dimethylcyclopropene-1,2-dicarboxylate and buta-1,3-diene yields anti-tricyclo[5.1.0.03,5]octyl derivatives. researchgate.netacs.org Subsequent hydrolysis and halodecarboxylation can transform these intermediates into various polyhalogenated compounds, such as (1α,3β,5β,7α)-1,4,4,7-tetrabromo-8,8-dimethylthis compound and its mixed chloro-bromo and diiodo analogues. researchgate.netacs.org These polyhalogenated derivatives have been found to be remarkably stable towards dehydrohalogenation, a property attributed to the rigidity of the tricyclic ring system. researchgate.netacs.org

X-ray crystallographic studies of 4,4,8,8-tetrahalotricyclo[5.1.0.03,5]octanes have revealed a nearly planar cyclohexane (B81311) ring and an anti orientation of the two cyclopropane rings. iucr.org An interesting finding in mixed halogenated compounds, such as 4,8-dibromo-4,8-dichlorothis compound, is the observation of mixed site occupancy, with little preference for bromine or chlorine in any specific position. iucr.org

A convenient synthesis of 3,3-dihalo-cis-transoid-cis-tricyclo[5.1.0.02,4]oct-5-enes has been developed from bicyclo[4.1.0]hept-3-ene. researchgate.net Furthermore, the synthesis of various other polyhalogenated this compound derivatives has been reported, including tetrachloro derivatives. researchgate.net

Table 1: Examples of Synthesized Polyhalogenated this compound Derivatives

Compound NameSynthetic Precursor(s)Key Findings
4,4,8,8-Tetrabromothis compoundDihalocyclopropanesNearly planar cyclohexane ring, anti-orientation of cyclopropane rings. iucr.org
4,8-Dibromo-4,8-dichlorothis compoundDihalocyclopropanesMixed site occupancy of halogens. iucr.org
(1S,3R,5S,7S)-4,4,8,8-Tetrachloro-1-isopropyl-5-methylthis compound1-isopropyl-4-methylcyclohexa-1,4-dieneDiastereomer with two trans-fused cyclopropane rings. researchgate.net
(1α,3β,5β,7α)-1,4,4,7-Tetrabromo-8,8-dimethylthis compoundDimethyl 3,3-dimethylcyclopropene-1,2-dicarboxylate and buta-1,3-dieneStable towards dehydrohalogenation. researchgate.netacs.org
(1α,3β,5β,7α)-1,7-Dibromo-4,4-dichloro-8,8-dimethylthis compoundDimethyl 3,3-dimethylcyclopropene-1,2-dicarboxylate and buta-1,3-dieneStable towards dehydrohalogenation. researchgate.netacs.org
(1α,3β,5β,7α)-4,4-Dichloro-1,7-diiodo-8,8-dimethylthis compoundDimethyl 3,3-dimethylcyclopropene-1,2-dicarboxylate and buta-1,3-dieneStable towards dehydrohalogenation. researchgate.netacs.org
3,3-Dibromo-cis-transoid-cis-tricyclo[5.1.0.02,4]oct-5-eneBicyclo[4.1.0]hept-3-eneConvenient synthesis developed. researchgate.net
3,3-Dichloro-cis-transoid-cis-tricyclo[5.1.0.02,4]oct-5-eneBicyclo[4.1.0]hept-3-eneConvenient synthesis developed. researchgate.net

The introduction of oxygen functionalities into the this compound framework leads to a variety of interesting derivatives, including diones and oxatricycloalkanes.

A key precursor for many of these compounds is 4,8-dioxathis compound, which is a diepoxide derivative of cyclohexane. This compound serves as a versatile building block for further functionalization. For example, it can undergo asymmetric double ring-opening reactions to produce chiral diols. psu.edu

This compound-2,6-diones have been synthesized and their chemistry explored. molaid.com The synthesis of 1,3,5,7-tetramethyltricyclo[5.1.0.03,5]octan-2,6-dione has been achieved through the acid-catalyzed decomposition of a dipyrazoline formed from duroquinone and diazomethane. cdnsciencepub.com The stereochemistry of the cyclopropyl (B3062369) rings in this dione (B5365651) was established as syn. cdnsciencepub.com Further reduction of this dione leads to two diastereomeric ketoalcohols. cdnsciencepub.com

The synthesis of variously aryl-substituted homobenzoquinone epoxides and their acid-catalyzed rearrangement reactions have also been investigated, leading to the formation of tricyclic dione frameworks. osaka-u.ac.jp For example, the reaction of 5-diazo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and 2,5-dimethyl-1,4-benzoquinone (B89530) gives a spirohomobenzoquinone which can be further transformed. osaka-u.ac.jp

The incorporation of nitrogen atoms into the this compound skeleton creates aza-analogs with potential applications in medicinal chemistry and materials science. As discussed in section 3.2.1, aziridination reactions are a primary method for introducing a single nitrogen atom to form 8-azathis compound systems. clockss.org

The synthesis of both cis- and trans-4,4-dibromo-8-(toluene-4-sulfonyl)-8-azathis compound has been accomplished stereoselectively. clockss.org The cis isomer was obtained through a bromine-catalyzed aziridination, while both isomers could be prepared from the corresponding epoxides. clockss.org

The synthesis of 4-oxa-8-azathis compound derivatives has also been reported, indicating the possibility of incorporating multiple heteroatoms into the tricyclic framework. chemsrc.com

The synthesis of specific substituted isomers and analogues of this compound often requires tailored synthetic routes. For example, the synthesis of 1,3,5,7-tetramethyltricyclo[5.1.0.03,5]octan-2,6-dione was achieved via the acid-catalyzed decomposition of a dipyrazoline. cdnsciencepub.com The stereochemistry of the resulting dione was confirmed to be syn. cdnsciencepub.com

The preparation of this compound-2,6-diones with various substitution patterns has been reported. molaid.com The reaction of 7-bromo-1,4,4-trimethylthis compound with potassium tert-butoxide generates a short-lived cyclopropene intermediate that can be trapped in situ with thiols, providing a route to substituted tricyclic systems. researchgate.net

Furthermore, the synthesis of (1S,3R,5S,7S)-4,4,8,8-tetrachloro-1-isopropyl-5-methylthis compound, a derivative of the natural product 1-isopropyl-4-methylcyclohexa-1,4-diene, has been described. researchgate.net This compound represents a diastereomer with two trans-fused cyclopropane rings. researchgate.net The synthesis of other specific isomers, such as the (1α,3β,5β,7α) isomer of the parent this compound, has also been noted. ncats.io

Reactivity and Reaction Mechanisms of Tricyclo 5.1.0.03,5 Octane Systems

Reactions Governed by Intrinsic Ring Strain

The high degree of strain within the tricyclo[5.1.0.03,5]octane skeleton makes it susceptible to reactions that lead to a more stable, less strained system. These reactions are primarily categorized as strain-releasing ring-opening reactions and skeletal rearrangements. The relief of ring strain is a potent thermodynamic driving force, facilitating transformations under conditions where analogous, less strained molecules would remain inert. osaka-u.ac.jp

Strain-Releasing Ring-Opening Reactions

The considerable strain energy embedded in the this compound system makes its fused cyclopropane (B1198618) rings susceptible to cleavage. These ring-opening reactions are a hallmark of its reactivity, providing pathways to a variety of functionalized bicyclic and monocyclic structures. The regioselectivity and stereoselectivity of these reactions are often dictated by the nature of the attacking reagent and the substitution pattern on the tricyclic core.

Acid-catalyzed ring-opening reactions of epoxide derivatives of this compound have also been a subject of mechanistic interest. osaka-u.ac.jp These reactions typically proceed via regio- and stereoselective cleavage of the oxirane ring through an SN2-type anti-nucleophilic displacement. osaka-u.ac.jp The inherent strain of the small rings provides a powerful driving force for these transformations. osaka-u.ac.jp

Skeletal Rearrangement Reactions

In addition to simple ring-opening, the release of strain in this compound systems can also drive complex skeletal rearrangements. These transformations often lead to the formation of novel polycyclic frameworks and are typically initiated by acid catalysis or thermal activation.

Acid-Catalyzed Rearrangements: Mechanistic Insights and Orbital Interactions

Acid-catalyzed rearrangements of this compound derivatives, particularly those containing epoxide functionalities, have been shown to proceed through intricate mechanistic pathways involving carbocationic intermediates. The unique architecture of these systems allows for significant orbital interactions that guide the course of the rearrangement.

For instance, studies on homobenzoquinone epoxides, which contain a this compound-like core, have revealed the crucial role of π-aryl participation and the influence of the oxirane Walsh orbitals in directing the rearrangement. osaka-u.ac.jp The acid-catalyzed reaction is believed to proceed through an η2-type participated transition state, where the aryl group assists in the opening of the epoxide ring. osaka-u.ac.jp This participation leads to a subsequent ring-enlargement through a 1,2-migration, coupled with the opening of the cyclopropane ring. osaka-u.ac.jp The specific rearrangement pathway and the resulting products are highly dependent on the substitution pattern on the molecule. osaka-u.ac.jp

The study of these rearrangements provides valuable insights into the fundamental principles of carbocation chemistry and the ways in which neighboring groups and orbital interactions can control reaction outcomes. The formation of anti-tricyclo[5.1.0.03,5]octa-2,6-diyl dications, which are novel bis(cyclopropylcarbinyl) dications, has been explored in superacid media, further highlighting the complex carbocationic chemistry of this tricyclic system. acs.org

Thermally Induced Transformations and Isomerizations

Thermal energy can also be employed to induce transformations in the this compound skeleton. These reactions often involve the isomerization of the tricyclic system to other cyclic or bicyclic structures. The high temperatures provide the necessary activation energy to overcome the kinetic barriers for these rearrangements.

An example of a thermally induced transformation is the equilibration of conformational isomers of certain this compound derivatives. In a study of a spiro-linked derivative, thermal equilibration between two conformers was observed at 100 °C in CDCl3, with one conformer being significantly favored (96%). kochi-tech.ac.jp This indicates that even without bond cleavage, the system can undergo significant structural changes at elevated temperatures to relieve conformational strain. kochi-tech.ac.jp

Computational studies on the related tricyclo[4.1.0.0(2,7)]heptane system have shown that thermal isomerization can proceed through a (E,Z)-1,3-cycloheptadiene intermediate. nih.gov The calculations revealed that the conrotatory ring-opening of the tricycloheptane to this intermediate has a significant activation barrier. nih.gov While this is a different tricyclic system, it provides a model for the types of pericyclic reactions and high-energy intermediates that could be involved in the thermal isomerizations of this compound.

Electrophilic and Nucleophilic Interactions with the Tricyclic System

The electronic properties of the this compound system, particularly the high p-character of the exterior C-C bonds of the cyclopropane rings, allow for interactions with both electrophiles and nucleophiles.

Electrophilic Substitution Pathways

The cyclopropane rings in the this compound framework can exhibit reactivity similar to that of a double bond, making them susceptible to attack by electrophiles. However, the specific pathways of electrophilic substitution on the parent this compound are not extensively detailed in the provided search results.

In related systems, such as tetrahalotricyclo[5.1.0.03,5]octanes, the presence of halogen substituents significantly alters the reactivity. For these derivatives, electrophilic substitution becomes a competing reaction pathway alongside the ring-opening reactions characteristic of the parent, unhalogenated compound. The rigidity of the tricyclic ring system in derivatives like (1α,3β,5β,7α)-1,7-diiodo-8,8-dimethylthis compound contributes to a remarkable stability towards dehydrohalogenation, a common side reaction in halogenated alkanes. acs.org

The table below summarizes the reactivity of various this compound systems.

System Reaction Type Reagents/Conditions Key Products/Intermediates Citation
(1R,3R,5S,7S)-4,8-Dioxa-tricyclo[5.1.0.03,5]octaneAsymmetric Ring-OpeningAzidotrimethylsilane (B126382), Chiral Cr(Salen) catalyst(1S,3S,4S,6S)-4,6-Diazidocyclohexane-1,3-diol psu.edu
Homobenzoquinone EpoxideAcid-Catalyzed RearrangementAcidRing-enlarged products via 1,2-migration osaka-u.ac.jp
Spiro[...]-4'-oxa-tricyclo[5.1.0.03',5']octane-...Thermal Isomerization100 °C in CDCl3Equilibrating conformational isomers kochi-tech.ac.jp
anti-Tricyclo[5.1.0.03,5]octane diolsDication FormationSuperacidanti-Tricyclo[5.1.0.03,5]octa-2,6-diyl dications acs.org
Tetrahalotricyclo[5.1.0.03,5]octanesElectrophilic Substitution--

Reactivity with Nucleophiles and Resulting Substitution Products

The reactivity of this compound derivatives with nucleophiles is significantly influenced by the substituents present on the tricyclic framework. In the case of 1,5-dichloro-4,8-disubstituted-tricyclo[5.1.0.03,5]octane-2,6-diones, the presence of electron-withdrawing groups and halogen atoms activates the system towards nucleophilic attack. These reactions can proceed via a double Michael addition-induced cyclopropanation mechanism. researchgate.net

For instance, the reaction of α,β-unsaturated esters with dihalomethane in the presence of a strong base like butyllithium, or the reaction of dichloromethyl α,β-unsaturated ketones with sodium ethoxide, can lead to the formation of this compound-2,6-diones in moderate yields. researchgate.net The proposed mechanism involves the intermolecular double Michael addition of an enolate anion, followed by an intramolecular cyclopropanation. researchgate.net

The stereochemistry of the resulting substitution products is often complex and has been a subject of detailed NMR and X-ray crystallographic studies. For 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.03,5]octanes, it has been observed that the conformation (syn/anti) of the molecules is independent of the preparation method and the nature of the substituents. researchgate.net These compounds tend to crystallize in centrosymmetric space groups. researchgate.net

It is important to note that substitution reactions on the cyclopropane rings themselves can be challenging. However, replacement of groups attached to the cyclopropane ring is possible through multi-step processes. thieme-connect.de These can involve the generation of cyclopropyl (B3062369) anions or radicals, which then react with appropriate electrophiles or nucleophiles. thieme-connect.de

Carbene Chemistry and Insertion Reactions Involving this compound Analogues

Carbenes, being highly reactive intermediates, play a significant role in the synthesis and modification of this compound systems.

A primary method for constructing the this compound framework involves the addition of dihalocarbenes to appropriate unsaturated precursors. The addition of dichlorocarbene (B158193) or dibromocarbene to cyclooctene (B146475) derivatives can lead to the formation of the corresponding dihalotricyclo[5.1.0.03,5]octanes. For example, the addition of dibromocarbene and dichlorocarbene to an adduct derived from dimethyl 3,3-dimethylcyclopropene-1,2-dicarboxylate and buta-1,3-diene yields anti-tricyclo[5.1.0.03,5]octyl derivatives. researchgate.net These resulting halides have been noted for their remarkable stability towards dehydrohalogenation, a property attributed to the rigidity of the tricyclic ring system. researchgate.net

The generation of dihalocarbenes is often achieved through the α-elimination of haloforms using a strong base. masterorganicchemistry.com This method is widely applicable for the cyclopropanation of a variety of alkenes. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

Carbenes can also undergo insertion reactions into C-H bonds. In the context of this compound analogues, insertion into C-H bonds adjacent to the cyclopropane rings is a notable reaction. The cyclopropane ring can "activate" adjacent C-H bonds, making them susceptible to carbene insertion. researchgate.net This type of reaction is often employed to create intramolecular cyclizations, leading to the formation of new ring systems. youtube.com

For instance, studies on bicyclo[4.1.0]heptane have shown that the predominant isomers formed from reactions with dihalocarbenes result from insertion into the endo C-H bonds alpha to the three-membered ring. researchgate.net In contrast, with bicyclo[3.1.0]hexane, the exo dihalocarbene insertion products are the major isomers. researchgate.net A detailed analysis of the NMR spectra of syn- and anti-tricyclo[5.1.0.03,5]octanes and their dichlorocarbene C-H bond insertion products has been conducted to understand the conformational preferences of these molecules. researchgate.net

Oxidation Reactions of this compound Derivatives

The oxidation of this compound derivatives can lead to the formation of various oxygenated products, including cyclopropyl ketones and ring-cleavage products.

The methylene (B1212753) units adjacent to the cyclopropane rings in this compound systems can be selectively oxidized to form cyclopropyl ketones. A mild and selective reagent for this transformation is the chromium trioxide-3,5-dimethylpyrazole (3,5-DMP) complex. psu.edu This reagent has been shown to oxidize the methylene unit adjacent to a cyclopropane ring, providing synthetically useful yields of the corresponding cyclopropyl ketones. psu.edu

The regioselectivity of this oxidation can be influenced by substituents on the tricyclic ring system. For example, in certain substituted propellanes, there is a preference for oxidation of methylene groups within six-membered rings and at positions remote from bulky ring-junction substituents. psu.edu The presence of electron-withdrawing groups, such as in 4,4,8,8-tetrachlorothis compound, can deactivate the adjacent methylene units towards oxidation by the chromium trioxide-3,5-DMP complex. psu.edu

Table 1: Oxidation of this compound and its Analogues with CrO3-3,5-DMP

Substrate Major Product(s) Yield (%)
This compound Tricyclo[5.1.0.03,5]octan-2-one 55 (at 43% conversion) psu.edu
[4.3.1]Propellane Ketone 24 and Ketone 25 (ca. 20:1 mixture) -

Data sourced from J. Chem. Soc., Chem. Commun., 1993, 955-957. psu.edu

In addition to the formation of cyclopropyl ketones, oxidation of this compound derivatives can also lead to products resulting from the cleavage of the three-membered rings. psu.edu The specific ring-cleavage products formed depend on the oxidant used and the reaction conditions. For example, treatment of certain fused cyclopropanes with the chromium trioxide-3,5-DMP complex can yield products arising from the cleavage of the cyclopropane ring. psu.edu The mechanism of these ring-cleavage reactions is thought to involve the intermediacy of cyclopropylmethyl radicals. psu.edu

Stability Studies and Reaction Conditions Influencing Reactivity

The unique strained ring system of this compound imparts distinct characteristics to its stability and reactivity. The inherent strain in the fused cyclopropane rings is a primary determinant of its chemical behavior, making it susceptible to reactions that relieve this strain. However, the rigid polycyclic framework also confers a notable degree of stability under specific conditions.

Research Findings on Stability

Research has demonstrated that the stability of the this compound system is significantly influenced by its substitution and stereochemistry. Halogenated derivatives, for instance, have shown remarkable stability towards dehydrohalogenation, a property attributed to the rigidity of the tricyclic ring system which hinders the formation of the necessary transition state for elimination. acs.org

Studies on substituted derivatives provide further insight into the molecule's structural stability.

Conformational Stability : The conformational structure plays a key role. In a study of a spiro-linked derivative, 4'-oxa-tricyclo[5.1.0.03',5']octane-2',6'-dione, thermal equilibration between two conformational isomers was observed at 100 °C in a chloroform (B151607) solution. kochi-tech.ac.jp This indicates that while the molecule is conformationally flexible to an extent, significant thermal energy is required to overcome the inversion barrier. The study found that the stability difference between the epoxide conformers was less pronounced than that of the unepoxidized parent compounds, suggesting that the introduction of the oxirane ring alters the energetic landscape of the conformers. kochi-tech.ac.jp

Cationic Stability : The this compound framework is capable of stabilizing carbocations. The formation of stable anti-tricyclo[5.1.0.03,5]octa-2,6-diyl dications has been reported, representing novel bis(cyclopropylcarbinyl) systems. acs.org This stability is derived from the favorable orbital interactions between the cationic centers and the adjacent cyclopropane rings.

Derivative SystemObservationConditionsReference
Spiro[...]-4'-oxa-tricyclo[5.1.0.03',5']octane-2',6'-dioneThermal equilibration between conformational isomers.100 °C in CDCl3 kochi-tech.ac.jp
Halogenated Tricyclo[5.1.0.03,5]octanesRemarkably stable towards dehydrohalogenation.Not specified acs.org
syn- and anti-4,4,8,8-tetrafluorotricyclo-[5.1.0.03,5]octaneCrystal structures and cyclopropane ring dimensions are very similar.X-ray diffraction researchgate.net
anti-Tricyclo[5.1.0.03,5]octa-2,6-diyl DicationFormation of stable dications observed.Not specified acs.org

Reaction Conditions Influencing Reactivity

The reactivity of the this compound core is highly dependent on the specific reaction conditions employed, including temperature, pH, and the presence of catalysts.

Thermal Conditions : As a strained molecule, the this compound system can undergo thermally induced isomerizations. These reactions typically involve the cleavage of one of the strained cyclopropane bonds. For example, the thermal isomerization of the related tricyclo[4.1.0.02,7]heptane system proceeds through a high-energy (E,Z)-1,3-cycloheptadiene intermediate, with a calculated activation barrier of 40 kcal/mol for the conrotatory ring opening. nih.gov This indicates that significant thermal energy is required to initiate such rearrangements.

Acidic Conditions : Acid-catalyzed reactions, particularly of epoxide derivatives of the this compound family, are common. osaka-u.ac.jp These reactions typically proceed via ring-opening of the epoxide. The regioselectivity and stereoselectivity of the cleavage are influenced by the electronic and steric environment within the molecule and the potential for neighboring group participation. kochi-tech.ac.jposaka-u.ac.jp

Basic Conditions : In the presence of strong bases, derivatives of this compound can undergo different reaction pathways. The synthesis of this compound-2,6-diones from α,β-unsaturated esters and dihalomethane is facilitated by butyllithium, a strong base. researchgate.net Other studies have shown that base-induced reactions can generate cyclopropyl anions, which can then be quenched by electrophiles, or lead to the formation of cyclopropenes via elimination. thieme-connect.de The choice of base and the nature of the substituents can significantly influence the reaction outcome. researchgate.net

Catalytic and Photochemical Conditions : Reactivity can also be controlled through catalysis. Visible light-initiated, nickel-catalyzed esterification has been reported for related systems, where a photosensitizer accelerates the cross-coupling. researchgate.net This highlights the potential for using photochemical methods to induce specific transformations in the this compound framework that might not be accessible under thermal conditions.

Reaction ConditionEffect on Tricyclo[5.1.0.03,5]octane SystemsExample Reaction/ObservationReference
ThermalInduces isomerization and rearrangement via cleavage of strained rings.Thermal equilibration of conformers; high activation barrier for ring opening in related systems. kochi-tech.ac.jpnih.gov
AcidicPromotes ring-opening reactions, especially in epoxide derivatives.Acid-catalyzed rearrangement of polycyclic epoxides. osaka-u.ac.jp
BasicCan generate cyclopropyl anions or lead to elimination (cyclopropene formation).Synthesis of dione (B5365651) derivatives using butyllithium. researchgate.netthieme-connect.de
Catalytic/PhotochemicalAllows for specific transformations not accessible thermally.Use of photosensitizers in cross-coupling reactions of related compounds. researchgate.net

Theoretical and Computational Studies on Tricyclo 5.1.0.03,5 Octane

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations have proven to be an invaluable tool for understanding the intricate nature of Tricyclo[5.1.0.03,5]octane. These computational methods allow for the detailed examination of properties that are often difficult to measure experimentally.

Assessment of Strain Energies within the Tricyclic System

The structure of this compound incorporates a bicyclo[1.1.0]butane-like fragment, which is known for its exceptionally high strain energy, estimated to be around 66 kcal/mol. nih.gov This inherent strain is a dominant factor governing the molecule's reactivity. Computational studies have focused on quantifying the strain energy of the entire tricyclic system and its individual components. The release of this strain is a significant driving force in many of its chemical transformations. nih.govrsc.org For instance, the cleavage of the central C-C bond in the bicyclo[1.1.0]butane moiety is a key step in various strain-release driven reactions. nih.gov

Derivatives of this compound, such as those with tetrafluoro substitutions, have also been studied to understand how substituents affect the ring strain and molecular geometry. X-ray diffraction studies of syn-4,4,8,8-tetrafluorothis compound revealed specific dimensions of the cyclopropane (B1198618) rings and a somewhat flattened boat conformation for the cyclohexane (B81311) ring. researchgate.netresearchgate.net

Analysis of Electronic Structure, Including Walsh Orbitals and Orbital Interactions

The electronic structure of this compound is characterized by the presence of Walsh orbitals, which are a consequence of the strained cyclopropane rings. These orbitals play a crucial role in the molecule's reactivity and spectroscopic properties. osaka-u.ac.jp Theoretical studies have explored the interaction of these Walsh orbitals with adjacent functional groups. For example, in homobenzoquinone epoxides containing a similar tricyclic framework, the π-aryl participation with the vacant oxirane Walsh orbital is a key factor in the acid-catalyzed ring-opening reactions. osaka-u.ac.jp This interaction highlights the importance of through-space electronic effects in determining reaction pathways.

Furthermore, the concept of homoconjugative interaction between the p-orbital of a carbene center and the Walsh orbitals of a cyclopropane ring has been investigated in related tricyclic systems, influencing the outcome of carbene isomerization reactions. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational modeling has been instrumental in elucidating the mechanisms of reactions involving this compound and its derivatives. These studies can map out potential energy surfaces, identify transition states, and predict reaction products. For example, the thermal rearrangement of the saturated this compound at 160°C has been computationally shown to yield a mixture of 3-methylenecycloheptene (B14684114) and 1,3-cyclooctadiene. researchgate.net

In the context of synthesis, computational studies have supported proposed mechanisms for the formation of this compound-2,6-dione derivatives. researchgate.net These calculations help to rationalize the observed product distributions and stereoselectivities. For instance, the mechanism of a double Michael addition-induced cyclopropanation to form these diones has been explained through computational analysis. researchgate.netnsc.ru

Modeling of Conformational Landscapes and Isomer Stability for this compound Derivatives

The conformational flexibility of the cyclohexane ring in this compound and its derivatives leads to a complex conformational landscape with multiple possible isomers. Computational modeling is essential for exploring these landscapes and determining the relative stabilities of different conformers and isomers.

Studies on substituted this compound-2,6-diones have shown that the syn or anti conformation of the molecules is independent of the preparation method and the nature of the substituents. researchgate.net X-ray crystallography and NMR spectroscopy are key experimental techniques used in conjunction with computational models to determine the three-dimensional structures and distinguish between different isomers. researchgate.netrsc.org The rigidity of the tricyclic system in some di- and tetra-halo derivatives contributes to their remarkable stability towards dehydrohalogenation. acs.orgresearchgate.net

The stability of various isomers, such as the syn and anti forms of this compound, has been a subject of theoretical investigation. nist.gov These studies provide insights into the energetic preferences for different spatial arrangements of the fused rings.

Applications in Machine Learning and Artificial Intelligence for Chemical Research

The unique structural features of this compound make it an interesting subject for the application of emerging computational tools like machine learning and artificial intelligence in chemical research.

Exploration of Fibration Symmetries in Graph-Structured Molecular Datasets, including this compound

In the context of geometric deep learning and graph neural networks (GNNs), molecular structures can be represented as graphs. This compound has been included in datasets like QM9, which are used to develop and benchmark these models. arxiv.org A recent area of exploration is the concept of fibration symmetries in these graph-structured datasets. arxiv.org

Fibration symmetries are transformations that preserve the local connectivity of nodes in a graph, and they can be used to compress graph-structured data, which can improve the efficiency of GNNs. arxiv.org For this compound, the partition of its atoms induced by fibrations is different from that induced by automorphisms, leading to a more compact representation of the molecule's graph. arxiv.org This compression can enhance the scalability of machine learning models for predicting quantum chemical properties without sacrificing performance. arxiv.org

Prediction of Quantum Chemical Properties based on Molecular Structure

The unique tricyclic framework of this compound, characterized by its fused cyclopropane and cyclohexane rings, gives rise to significant ring strain and a distinct three-dimensional geometry. These structural features profoundly influence its electronic properties. Theoretical and computational chemistry serve as powerful tools to predict and understand these properties at a quantum mechanical level, offering insights that complement experimental findings. A key resource for such data is the QM9 dataset, which provides computationally derived properties for a vast number of small organic molecules, including this compound. The properties within this dataset were calculated using density functional theory (DFT) at the B3LYP/6-31G(2df,p) level of theory. nih.govgithub.io

Calculated Electronic and energetic Properties

The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The total energy of the molecule, as calculated by quantum chemical methods, provides a measure of its stability. The zero-point vibrational energy (ZPVE) represents the energy of the molecule at absolute zero due to its vibrational motion and is an important correction for theoretical energy calculations.

A selection of these calculated properties for this compound from the QM9 dataset is presented in the table below.

PropertyValueUnit
Dipole Moment (μ)0.0000D
Energy of HOMO-7.3198eV
Energy of LUMO1.6599eV
HOMO-LUMO Gap8.9797eV
Total Energy (U0)-8809.5eV
Zero-point Vibrational Energy (ZPVE)3.205eV

Rotational and Spatial Properties

The rotational constants (A, B, C) are determined from the molecule's principal moments of inertia and are fundamental in microwave spectroscopy. For this compound, the calculated rotational constants reflect its specific three-dimensional shape.

The electronic spatial extent, represented by the expectation value of the squared electronic position operator (), provides a measure of the volume occupied by the electrons in the molecule. This property is related to the polarizability of the molecule.²>

These spatial and rotational properties, as calculated for this compound, are detailed in the following table.

PropertyValueUnit
Rotational Constant A2.899GHz
Rotational Constant B2.899GHz
Rotational Constant C2.518GHz
Electronic Spatial Extent ()²>72.5Bohr²

The computational data for this compound underscores the utility of theoretical methods in characterizing molecules where experimental data may be sparse. These predicted properties provide a foundational understanding of its stability, reactivity, and spectroscopic behavior, guiding further experimental investigation and application in various fields of chemical research.

Synthetic Utility and Advanced Research Applications of Tricyclo 5.1.0.03,5 Octane in Chemical Science

Role as a Versatile Building Block and Molecular Scaffold in Complex Organic Synthesis

The tricyclo[5.1.0.03,5]octane framework is a potent tool for synthetic chemists, serving as both a foundational building block and a rigid scaffold for creating structurally diverse molecules.

Precursors and Intermediates for the Construction of Diverse and Intricate Molecular Architectures

This compound derivatives are valuable as precursors and intermediates in the synthesis of more complex molecules. ontosight.ai Their tricyclic system allows for a variety of functionalizations that can lead to intricate molecular architectures. For instance, the addition of carbenes like dibromocarbene and dichlorocarbene (B158193) to specific diene adducts yields anti-tricyclo[5.1.0.03,5]octyl derivatives. acs.org Subsequent hydrolysis and halodecarboxylation of these intermediates can transform them into highly functionalized halides such as (1α,3β,5β,7α)-1,4,4,7-tetrabromo-8,8-dimethylthis compound and (1α,3β,5β,7α)-1,7-dibromo-4,4-dichloro-8,8-dimethylthis compound. acs.org

Furthermore, this compound-2,6-diones have been synthesized through methods such as the reaction of α,β-unsaturated esters with dihalomethane or the treatment of dichloromethyl α,β-unsaturated ketones with sodium ethoxide. researchgate.net These dione (B5365651) derivatives serve as important intermediates, demonstrating the utility of the core structure in building polycyclic systems. researchgate.netacs.org The rigidity of the tricyclic ring system makes many of these halide derivatives remarkably stable, which is a valuable property in multi-step synthetic sequences. acs.orgresearchgate.net

Scaffold Design for Synthetic Medicinal Chemistry Research and Drug Lead Generation

The distinct three-dimensional structure of the this compound system makes it an attractive scaffold for medicinal chemistry and drug discovery. Such rigid frameworks are sought after in drug design as they can orient substituents in precise spatial arrangements, potentially leading to high-affinity interactions with biological targets. The ability to functionalize the tricyclic core allows for the synthesis of diverse compound libraries for screening.

Derivatives like 4,8-Dioxathis compound are considered valuable building blocks in the synthesis of pharmaceuticals. ontosight.ai The unique structures conferred by this scaffold are of interest for developing new therapeutic agents, and related compounds are being explored for their potential biological activities. ontosight.ai The core structure can serve as a lead for designing novel drugs, with research focusing on its interactions with biological molecules to uncover its therapeutic potential.

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity Profile

The inherent strain within the cyclopropane (B1198618) rings of this compound drives its unique reactivity, enabling the development of novel synthetic methods.

Facilitation of Novel Cycloaddition and Rearrangement Processes for Synthetic Advancements

The synthesis of molecules containing the this compound framework often involves cycloaddition reactions. ontosight.ai The strain in the system also makes it a participant in unique rearrangement reactions. For example, the reaction of (1α,3β,5β,7α)-1,7-diiodo-8,8-dimethylthis compound with potassium t-butoxide results in deiodination to form a cyclopropene (B1174273), which can be trapped in a subsequent cycloaddition reaction. acs.orgresearchgate.net This demonstrates how the tricyclic system can be used to generate other reactive intermediates.

The chemistry of small ring compounds, such as those embedded in the this compound skeleton, is rich with examples of rearrangements that can lead to novel carbon skeletons that are otherwise difficult to access. osaka-u.ac.jp While some studies have explored potential intramolecular (2π + 2σ) cycloadditions in this compound derivatives, these have not always been successful under the tested conditions, indicating specific requirements for such transformations. deepdyve.com The study of these reactions provides insight into the orbital interactions that govern the reactivity of these strained polycyclic compounds. osaka-u.ac.jp

Exploration of Stereoselective Transformations for the Efficient Synthesis of Enantiomerically Pure Products

Controlling stereochemistry is a central goal in modern organic synthesis. The rigid conformation of the this compound framework makes it an interesting subject for stereoselective transformations. Research into the synthesis of 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo-[5.1.0.03,5]octanes has shown that the syn or anti conformation of the resulting molecules does not depend on the synthetic method but is an inherent property of the structure. researchgate.net

All synthesized compounds in one study were found to crystallize in centrosymmetric space groups, with half of a molecule in the asymmetric unit cell. researchgate.net This highlights the influence of the core structure on the solid-state arrangement of its derivatives. While extensive research into the synthesis of specific enantiomerically pure this compound products is still an emerging area, the potential for regio- or stereo-controlled reactions is significant. osaka-u.ac.jp The development of such methodologies would be a major advance, providing access to chiral building blocks for asymmetric synthesis.

Applications in the Design and Synthesis of Advanced Materials

The unique chemical and physical properties of the this compound scaffold extend its utility beyond pharmaceuticals into the realm of materials science. ontosight.ai The rigid, well-defined three-dimensional structure makes it a candidate for creating advanced materials with specific, tailored properties, such as specialized polymers or resins.

The substituents on the tricyclic core have a primary influence on the packing of molecules in crystals and the resulting intermolecular interactions, which in turn dictate the formation of supramolecular structures. researchgate.net This controlled self-assembly is a key principle in the bottom-up design of functional materials. The theory of microphase separation, previously used for block-copolymers, has been applied to explain the formation of supramolecular structures from derivatives of related polycyclic compounds, suggesting that the this compound scaffold could be used to create nanostructured materials. researchgate.net These characteristics indicate its potential as a foundational component in the development of new materials for various technological applications.

Utilization in Material Science for Developing Compounds with Specific Structural or Electronic Characteristics

The rigid and strained tricyclic framework of this compound and its derivatives has garnered interest in material science as a unique building block for the synthesis of compounds with precisely controlled three-dimensional structures and tailored electronic properties. The inherent conformational rigidity of the tricyclic system allows for its use as a scaffold to create materials with predictable and well-defined topologies.

Detailed Research Findings

Studies into halogenated derivatives of this compound have provided significant insights into how the core structure directs the formation of specific material properties. For instance, the synthesis and X-ray diffraction analysis of polyhalogenated this compound compounds have revealed that the central cyclohexane (B81311) ring often adopts a planar conformation. This structural feature is a direct consequence of the fused cyclopropane rings.

In a series of 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo-[5.1.0.03,5]octanes, it was observed that the nature of the substituents plays a critical role in directing the supramolecular assembly. researchgate.net The interplay between hydrophilic and hydrophobic regions on the substituted molecules can lead to microphase separation in the crystalline state, a phenomenon more commonly associated with block copolymers. researchgate.net This allows for the construction of organized nanostructures within the material. The conformation of the core tricyclic molecule itself, whether syn or anti, was found to be independent of the substituents, demonstrating the robustness of the tricyclic framework. researchgate.net

The table below summarizes key findings from research on this compound derivatives in material science.

Derivative ClassKey Structural FeatureInfluence on Material PropertiesResearch Application
Polyhalogenated Tricyclo[5.1.0.03,5]octanesPlanar central cyclohexane ringHigh rigidity and stabilityPrecursors for materials with defined stereochemistry
4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo-[5.1.0.03,5]octanesControlled supramolecular packingFormation of nanostructured materials through microphase separationDevelopment of functional materials with organized domains
4,8-Dioxathis compoundRigid, oxygenated tricyclic frameworkVersatile building block for complex moleculesSynthesis of advanced materials and as a cross-linking agent in polymers

The use of 4,8-Dioxathis compound, a diepoxide derivative of the parent compound, further illustrates the synthetic utility of this structural motif. Its rigid framework is instrumental in synthesizing more complex molecules where stereochemistry is crucial. The ring-opening reactions of the epoxide groups offer a pathway to introduce a variety of functional groups, making it a valuable precursor in the development of specialized polymers and other advanced materials.

Furthermore, the stability of halogenated this compound derivatives towards dehydrohalogenation highlights the inertness that the rigid tricyclic system can impart to a molecule. This stability is a desirable characteristic for materials intended for use in harsh chemical or thermal environments.

Future Directions and Emerging Research Avenues for Tricyclo 5.1.0.03,5 Octane

Exploration of Undiscovered Reaction Pathways and Novel Transformations for Tricyclo[5.1.0.03,5]octane and its Analogues

The inherent ring strain of the this compound skeleton makes it a fertile ground for the discovery of new reaction pathways. While foundational reactions have been established, a vast landscape of potential transformations remains to be explored. Future research will likely focus on leveraging the unique electronic and steric properties of this scaffold to orchestrate novel skeletal rearrangements, ring-opening reactions, and functional group interconversions.

A key area of interest lies in the controlled cleavage of the cyclopropane (B1198618) rings to generate diverse and complex molecular architectures. The regioselectivity and stereoselectivity of these ring-opening reactions, influenced by substituents on the tricyclic core, present a significant challenge and an opportunity for methodological innovation. For instance, the reaction of (1α,3β,5β,7α)-1,7-diiodo-8,8-dimethylthis compound with potassium tert-butoxide results in deiodination to form a cyclopropene (B1174273), highlighting the system's propensity for unusual reactivity due to its rigid structure. acs.org

Furthermore, the synthesis of novel analogues of this compound, such as those incorporating heteroatoms within the tricyclic framework like 4,8-dioxathis compound, opens up new avenues for reactivity studies. The presence of heteroatoms can dramatically alter the electronic properties and strain energy of the ring system, potentially enabling transformations that are inaccessible with the parent hydrocarbon. Investigating the reactions of these analogues with a wide array of reagents, including electrophiles, nucleophiles, and radical species, will be crucial in mapping out their chemical behavior.

Recent research has demonstrated the synthesis of this compound-2,6-dione derivatives through double Michael addition-induced cyclopropanation reactions. researchgate.net This method provides a valuable entry point to functionalized this compound systems and sets the stage for exploring their subsequent chemical modifications. The development of new synthetic methodologies to access a wider range of substituted tricyclo[5.1.0.03,5]octanes will be a critical enabler for exploring their full reactive potential.

Advanced Computational Design and Prediction of Novel this compound Derivatives with Tailored Reactivity

The convergence of computational chemistry and organic synthesis offers a powerful paradigm for the rational design of novel molecules with specific, pre-determined properties. In the context of this compound, advanced computational methods, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic structures, strain energies, and reaction energetics of hypothetical derivatives. This in silico approach can guide synthetic efforts towards the most promising targets, saving significant time and resources.

By systematically modifying the substitution pattern on the this compound core in a computational model, researchers can screen for derivatives with tailored reactivity. For example, calculations can predict which substituents will most effectively activate or deactivate specific bonds within the tricyclic framework, thereby controlling the outcome of subsequent reactions. This predictive power is invaluable for designing precursors for specific applications, such as in the synthesis of complex natural products or novel materials.

Computational studies can also provide deep mechanistic insights into the transformations of this compound derivatives. By mapping out the potential energy surfaces of various reaction pathways, researchers can identify transition states, intermediates, and the factors that govern selectivity. This fundamental understanding is essential for optimizing existing reactions and for the rational design of new catalytic systems that can promote desired transformations with high efficiency and control.

Integration with Machine Learning and Artificial Intelligence for Accelerated Property Prediction and Retrosynthetic Analysis

The burgeoning fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize the landscape of chemical research. For this compound, these technologies hold the potential to dramatically accelerate the discovery and development of new derivatives and applications.

ML models can be trained on existing experimental and computational data to predict a wide range of properties for novel this compound derivatives. These properties could include reactivity, solubility, and even potential biological activity. By inputting the structure of a hypothetical compound, a trained ML model could rapidly provide an estimate of its key characteristics, allowing for high-throughput virtual screening of large chemical libraries. Recent work has explored the use of graph neural networks (GNNs) to understand the structure of molecules like this compound from datasets such as QM9, which can aid in property prediction. arxiv.org

Development of Highly Enantioselective Synthetic Routes to Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive compounds. This compound and its derivatives can possess multiple stereocenters, making the development of highly enantioselective synthetic routes a critical area of future research.

The use of chiral catalysts, both metal-based and organocatalytic, will be instrumental in achieving high levels of stereocontrol in the synthesis of this compound derivatives. For example, chiral scandium(III)-complexes have been successfully used in enantioselective hetero-Diels-Alder reactions to produce dihydrocoumarin (B191007) derivatives, showcasing the potential of such catalysts in complex stereoselective transformations. rsc.org Similar strategies could be adapted for the synthesis of chiral this compound building blocks.

The development of new chiral scaffolds for asymmetric catalysis, such as cis-2,5-diaminobicyclo[2.2.2]octane, provides a platform for designing novel ligands for enantioselective reactions. nih.gov These new catalytic systems could be applied to key bond-forming reactions in the synthesis of this compound derivatives, such as cyclopropanation or C-H activation/functionalization reactions. The ability to predictably control the absolute stereochemistry of the tricyclic core would unlock the full potential of this scaffold for applications where chirality is crucial. Moreover, the enantioselective synthesis of complex scaffolds with multiple consecutive stereocenters is a continuing challenge where new methods are highly sought after. bohrium.com

Q & A

Q. How do solvent polarity and catalyst choice influence the yield of tricyclo[5.1.0.0³,⁵]octane in cyclopropanation reactions?

  • Methodological Answer : Perform a Design of Experiments (DoE) approach, varying solvents (e.g., THF vs. DCM) and catalysts (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂). Use response surface methodology (RSM) to optimize yield. Characterize byproducts via LC-MS to identify competing pathways .

Q. What in silico tools are effective for predicting the cytotoxicity of tricyclo[5.1.0.0³,⁵]octane-based drug candidates?

  • Methodological Answer : Apply QSAR models trained on tricyclic compound libraries. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., cytochrome P450). Validate predictions with in vitro assays (e.g., MTT for cell viability) .

Key Considerations for Researchers

  • Data Integrity : Always include error margins and replicate experiments (n ≥ 3) for critical measurements .
  • Literature Alignment : Use tools like SciFinder to cross-reference synthetic protocols and spectral data, avoiding non-peer-reviewed sources .
  • Ethical Compliance : Ensure data transparency while safeguarding intellectual property, per journal guidelines like the Beilstein Journal of Organic Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.